(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Antithrombotic Synthesis Chiral Switching Process Chemistry

Using the wrong enantiomer in Ticagrelor synthesis produces inactive API. This (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (CAS 220352-36-3) is the mandatory chiral precursor for the active (1R,2S)-amine intermediate. • Absolute (1R,2R) stereochemistry, chiral purity >98% ee • Direct precursor via Curtius rearrangement to Ticagrelor's key amine • Available as reference standard for ANDA method validation and QC release. Meets stringent pharmaceutical intermediate specifications.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 220352-36-3
Cat. No. B057930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
CAS220352-36-3
Synonymstrans-2-(3,4-Difluoro-phenyl)-cyclopropanecarboxylic Acid
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
InChIKeyCSLVZAGSOJLXCT-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Chiral Intermediate for Ticagrelor


The compound (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS 220352-36-3) is a key chiral precursor in the synthesis of the antithrombotic agent Ticagrelor (Brilinta®), a reversible P2Y12 receptor antagonist [1][2]. It belongs to the class of trans-2-arylcyclopropanecarboxylic acids, which are vital intermediates for several pharmaceuticals. Its defining characteristic is its absolute (1R,2R) stereochemistry, which is a prerequisite for its conversion into the active amine intermediate via Curtius or Hofmann rearrangement [2]. This compound is not a final drug substance, but its stereochemical integrity is the first critical control point in the entire Ticagrelor manufacturing process.

Why Isomer Substitution Fails


The synthesis of Ticagrelor is a stereochemically convergent process. The target compound must be transformed into (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine [1]. Using the (1S,2S) enantiomer or a racemic mixture as a starting material would directly lead to the wrong amine enantiomer, which is significantly less potent as a P2Y12 antagonist [1]. This is not a matter of simple chiral impurity that can be purged; it fundamentally changes the downstream product's stereochemistry, making it a different, inactive molecule. Therefore, simple substitution based on core structure or similar CAS numbers is not possible without compromising the entire synthetic route and final drug efficacy [2].

Performance Data vs. Alternatives


Stereochemical Requirement for Drug Activity

The (1R,2R) isomer of this compound is the only precursor that can be converted into the active (1R,2S)-amine intermediate for Ticagrelor [1]. The (1S,2R) isomer of the analogous antidepressant trans-2-phenylcyclopropan-1-amine is known to be 5-fold less potent than the (1R,2S) enantiomer, establishing a clear class-level precedent for the biological importance of this specific configuration [1]. The use of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid would therefore lead to a downstream product with drastically reduced pharmacological activity.

Antithrombotic Synthesis Chiral Switching Process Chemistry

Biocatalytic Route vs. Multi-Step Synthesis

An engineered globin enzyme catalyzed the synthesis of the ethyl ester of the target compound in a single preparative step, achieving a 79% isolated yield with exceptional stereoselectivity (>99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee)) [1]. This directly contrasts with the traditional multi-step chemical synthesis described in EP2628721A1, which involves numerous steps, toxic reagents, and low overall yields [2]. The biocatalytic route's high dr and ee eliminate the need for subsequent chiral purification steps, a major cost and time sink in chemical synthesis.

Biocatalysis Green Chemistry Process Intensification

Enzymatic Resolution Selectivity

A lipase-catalyzed hydrolytic resolution process using Candida antarctica lipase B (CALB) demonstrated quantitative improvements in activity and selectivity for the target compound. The process achieved a high enantioselectivity value of E_trans = 197 and a kinetic constant of k2RR*KmRR^-1 = 5.512 L/h g at 45 °C in methyl tert-butyl ether (MTBE) [1]. This represents a significant improvement over the unsubstituted phenyl analog, trans-2-phenylcyclopropyl azolide, where interactions with the enzyme are less favorable, as explicitly compared in the study [1].

Kinetic Resolution Lipase Enantioselectivity

Critical Procurement Applications


Ticagrelor API GMP Manufacturing

This is the primary application. A procurement specification must require the (1R,2R) enantiomer exclusively, with a chiral purity typically exceeding 98% ee [1]. The compound's role as a direct precursor to the essential (1R,2S)-amine intermediate means its stereochemical integrity is the cornerstone of the entire API synthesis, as highlighted in the patent literature for Ticagrelor intermediates [2]. Sourcing material that doesn't meet this specification will result in a failed synthesis of the active pharmaceutical ingredient.

Enzymatic Cascade Synthesis Development

The quantitative data from the biocatalytic synthesis of its ethyl ester (79% yield, >99% dr, 98% ee) [3] supports its procurement for research into fully enzymatic, one-pot synthesis of Ticagrelor intermediates. This is a high-value application where the compound's production method is as important as the compound itself, aiming to replace traditional, hazardous, multi-step chemistry [4].

Reference Standard & Impurity Profiling

As a key intermediate and potential impurity in the final API, high-purity (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is required as a reference standard for analytical method development, validation, and quality control release of Ticagrelor drug substance and product [5]. The availability of this specific isomer in high purity is essential for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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